REACTION_SMILES
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[CH2:19]([N+:20]([CH3:21])([CH3:22])[CH3:23])[c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1.[CH3:30][O:31][CH2:32][CH2:33][O:34][CH3:35].[Cl-:18].[Cl:6][c:7]1[cH:8][c:9]2[cH:10][cH:11][c:12](=[O:17])[nH:13][c:14]2[cH:15][cH:16]1.[P:1]([Cl:2])([Cl:3])([Cl:4])=[O:5]>>[Cl:3][c:12]1[cH:11][cH:10][c:9]2[cH:8][c:7]([Cl:6])[cH:16][cH:15][c:14]2[n:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[N+](C)(C)Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1ccc2cc(Cl)ccc2[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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Clc1ccc2nc(Cl)ccc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |